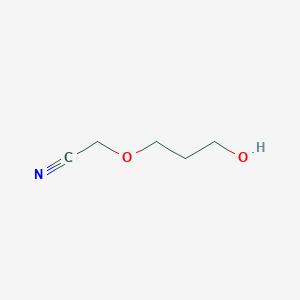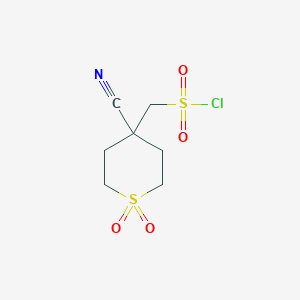
2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19ClFN5O3 and its molecular weight is 395.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adsorption and Bioactivity in Soil
Alachlor, acetochlor, and metolachlor, chemicals structurally related to the specified compound, are studied for their adsorption and bioactivity within different soil types. These studies have highlighted the significant role these compounds play in agricultural applications, particularly in herbicide effectiveness and environmental impact. The adsorption isotherms and correlation with organic matter highlight the intricate balance between chemical efficacy and environmental safety (Weber & Peter, 1982).
Metabolism in Human and Rat Liver Microsomes
Research into the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes has provided insights into the potential human health implications of exposure to these compounds. Understanding the metabolic pathways, including the generation of DNA-reactive metabolites, is crucial for assessing the safety of these chemicals in agricultural settings (Coleman et al., 2000).
Structural Aspects of Similar Compounds
The study of structural aspects and properties of amide-containing isoquinoline derivatives sheds light on the chemical behavior and potential applications of similar compounds, including the subject compound. Research into the formation of gels and crystalline solids upon treatment with various acids provides foundational knowledge for the development of new materials and pharmaceuticals (Karmakar et al., 2007).
Reaction with Triethyloxonium Fluoroborate
Investigations into the reactions of related acetamide compounds with triethyloxonium fluoroborate highlight the synthetic pathways to creating novel chemical entities. Such reactions are pivotal in the synthesis of pharmaceuticals and other organic compounds, demonstrating the versatility and reactivity of acetamide derivatives (Kato et al., 1976).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O3/c1-26-17-22-14(21-16(23-17)24-5-7-27-8-6-24)10-20-15(25)9-11-12(18)3-2-4-13(11)19/h2-4H,5-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXFAPCMFKTNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)

![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)

![methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate](/img/structure/B2423988.png)



